molecular formula C6H4BrClFNO2 B8663955 5-Bromo-3-fluoropicolinic acid hydrochloride

5-Bromo-3-fluoropicolinic acid hydrochloride

Cat. No. B8663955
M. Wt: 256.46 g/mol
InChI Key: IIQAVSXIOLXFAB-UHFFFAOYSA-N
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Patent
US08975406B2

Procedure details

A solution of 3-fluoro-5-bromopyridine-2-carboxamide (1.44 g, 6.5 mmol) in conc HCl (aq) (17 mL) was heated to 120° C. for 1.5 h. The reaction was cooled in an ice bath and 48% NaOH was added to slowly until the pH was 5. The solvent was removed in vacuo and toluene (25 mL) was added and then removed in vacuo. The resulting solid was extracted with 4:6 methanol/DCM (×2) and the combined extracts evaporated in vacuo to give crude 3-fluoro-5-bromopyridine carboxylic acid hydrochloride which was used directly without further purification.
Quantity
1.44 g
Type
reactant
Reaction Step One
Name
Quantity
17 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:3]([C:9](N)=[O:10])=[N:4][CH:5]=[C:6]([Br:8])[CH:7]=1.[OH-:12].[Na+].[ClH:14]>>[ClH:14].[F:1][C:2]1[C:3]([C:9]([OH:10])=[O:12])=[N:4][CH:5]=[C:6]([Br:8])[CH:7]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
1.44 g
Type
reactant
Smiles
FC=1C(=NC=C(C1)Br)C(=O)N
Name
Quantity
17 mL
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled in an ice bath
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo and toluene (25 mL)
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
removed in vacuo
EXTRACTION
Type
EXTRACTION
Details
The resulting solid was extracted with 4:6 methanol/DCM (×2)
CUSTOM
Type
CUSTOM
Details
the combined extracts evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
Cl.FC=1C(=NC=C(C1)Br)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.